molecular formula C12H23N3O B11799588 (S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one

(S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B11799588
M. Wt: 225.33 g/mol
InChI Key: CCOWFAPJOPUROR-ONGXEEELSA-N
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Description

(S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the amino and cyclopropylmethyl groups. Common synthetic routes may involve the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce different amine derivatives.

Scientific Research Applications

(S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-1-(®-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one
  • (S)-2-Amino-1-(®-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one
  • ®-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one

Uniqueness

The uniqueness of (S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

(S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one, also known by its CAS number 1401668-80-1, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H23N3O
  • Molecular Weight : 225.33 g/mol
  • CAS Number : 1401668-80-1

Biological Activity Overview

The compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its effects on phosphodiesterases (PDEs), particularly PDE4D, which play a crucial role in inflammatory responses and cognitive functions.

Pharmacological Targets

  • Phosphodiesterase Inhibition :
    • The compound has shown significant selectivity towards PDE4D with an IC50 value of approximately 47 nM, indicating its potential as an anti-inflammatory agent .
    • PDE inhibitors are known to enhance cAMP levels, leading to various downstream effects including anti-inflammatory responses and neuroprotective actions.
  • Neuroprotective Effects :
    • Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis. It enhances the phosphorylation of AKT and GSK3β, which are critical pathways in cell survival and neuroprotection .
  • Antidepressant Activity :
    • In preclinical models, the compound demonstrated antidepressant-like effects in behavioral tests such as the tail suspension test and forced swim test . This suggests potential applications in treating mood disorders.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the release of TNF-α and IL-1β, contributing to its anti-inflammatory properties .
  • Modulation of cAMP Pathway : By inhibiting PDE4D, the compound increases intracellular cAMP levels, which is linked to enhanced memory consolidation and cognitive function .

Study 1: PDE4D Selectivity and Anti-inflammatory Effects

A study published in MDPI highlighted that derivatives similar to (S)-2-Amino-1-(...) exhibited potent anti-inflammatory activity by blocking pro-inflammatory cytokines in vitro. These compounds were able to reduce inflammation in models of lung tissue injury .

Study 2: Neuroprotective Effects in Ischemia Models

In a rat model of cerebral ischemia, the compound was shown to improve outcomes by restoring mitochondrial function and reducing reactive oxygen species (ROS) generation. This suggests a protective role against ischemic damage .

Data Summary Table

PropertyValue
Molecular FormulaC12H23N3O
Molecular Weight225.33 g/mol
CAS Number1401668-80-1
IC50 (PDE4D)47 nM
Neuroprotective EffectsYes
Antidepressant ActivityYes

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

(2S)-2-amino-1-[(2S)-2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C12H23N3O/c1-9(13)12(16)15-6-2-3-11(15)8-14-7-10-4-5-10/h9-11,14H,2-8,13H2,1H3/t9-,11-/m0/s1

InChI Key

CCOWFAPJOPUROR-ONGXEEELSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1CNCC2CC2)N

Canonical SMILES

CC(C(=O)N1CCCC1CNCC2CC2)N

Origin of Product

United States

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